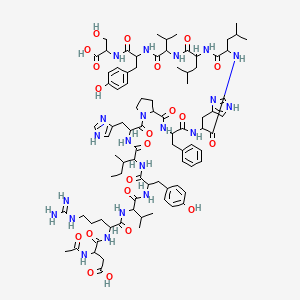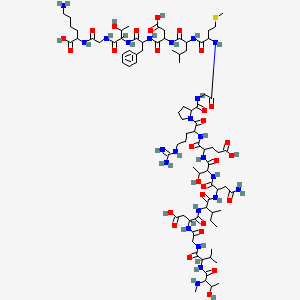
Hexaamminenickel(II)iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaamminenickel(II)iodide is a coordination compound with the formula [Ni(NH3)6]I2 It consists of a nickel(II) ion surrounded by six ammonia molecules, forming an octahedral geometry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexaamminenickel(II)iodide can be synthesized by reacting nickel(II) iodide with ammonia in an aqueous solution. The typical procedure involves dissolving nickel(II) iodide in water and then adding concentrated ammonia solution. The reaction is carried out at room temperature, and the product precipitates out of the solution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling parameters such as temperature, concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Hexaamminenickel(II)iodide undergoes various chemical reactions, including:
Oxidation: The nickel(II) ion can be oxidized to nickel(III) under certain conditions.
Reduction: The compound can be reduced to metallic nickel using reducing agents like hydrazine.
Substitution: Ammonia ligands can be replaced by other ligands such as water or halides.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Hydrazine or sodium borohydride in an alkaline medium.
Substitution: Aqueous solutions of other ligands at varying pH levels.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Metallic nickel.
Substitution: Various nickel(II) complexes with different ligands.
Applications De Recherche Scientifique
Hexaamminenickel(II)iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel nanoparticles and other nickel complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of catalysts, electroplating, and as a stabilizer in certain chemical reactions.
Mécanisme D'action
The mechanism of action of hexaamminenickel(II)iodide involves the interaction of the nickel(II) ion with various molecular targets. The ammonia ligands stabilize the nickel ion, allowing it to participate in redox reactions and coordinate with other molecules. The pathways involved include electron transfer processes and ligand exchange reactions.
Comparaison Avec Des Composés Similaires
Hexaamminenickel(II)iodide can be compared with other similar compounds such as:
Hexaamminenickel(II)chloride ([Ni(NH3)6]Cl2): Similar structure but different anion, leading to variations in solubility and reactivity.
Hexaamminenickel(II)bromide ([Ni(NH3)6]Br2): Similar properties but different halide ion, affecting its chemical behavior.
Hexaamminenickel(II)sulfate ([Ni(NH3)6]SO4):
This compound is unique due to the presence of iodide ions, which can impart distinct properties such as higher molecular weight and different reactivity compared to its chloride and bromide counterparts.
Propriétés
IUPAC Name |
azane;nickel(2+);diiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFGADADYOXJU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni+2].[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18I2N6Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
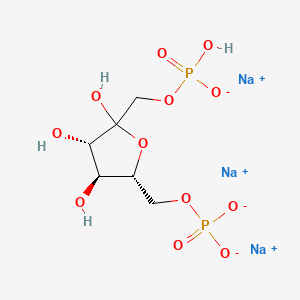
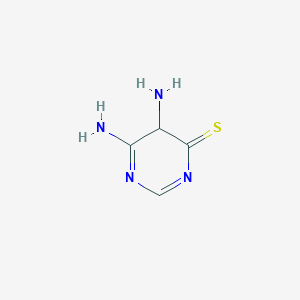

![2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid](/img/structure/B12352699.png)
![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B12352701.png)
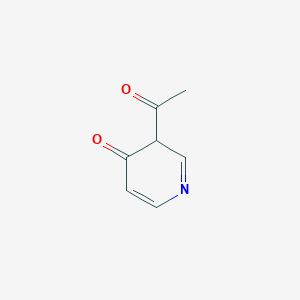
![3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt](/img/structure/B12352710.png)
![4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12352719.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12352723.png)
![5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12352729.png)
